![molecular formula C24H21N3O2 B2401208 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1798458-88-4](/img/structure/B2401208.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Scientific Research Applications
- Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. These compounds may be effective against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .
- Some pyrrolopyrazine derivatives exhibit anti-inflammatory activity. These compounds could play a role in managing inflammatory conditions, such as autoimmune diseases or chronic inflammation .
- Researchers have explored the antiviral properties of pyrrolopyrazine derivatives. These compounds may inhibit viral replication or entry, making them interesting candidates for antiviral drug development .
- Certain pyrrolopyrazine derivatives have antioxidant effects. Antioxidants help protect cells from oxidative stress and may contribute to overall health .
- Pyrrolopyrazine derivatives have been investigated for their potential as antitumor agents. They may interfere with cancer cell growth, proliferation, or survival pathways .
- 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity as kinase inhibitors. Kinases play a crucial role in cell signaling and regulation, making these compounds relevant for cancer therapy and other diseases involving dysregulated kinases .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Potential
Antioxidant Properties
Antitumor Activity
Kinase Inhibition
Despite these promising areas, it’s important to note that the precise mechanisms of action for pyrrolopyrazine derivatives are not fully understood. Additionally, there is limited Structure-Activity Relationship (SAR) research on this scaffold. Nevertheless, this review provides valuable insights for medicinal chemistry researchers aiming to design and synthesize new leads for various diseases .
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFRs results in the disruption of these downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound with a low molecular weight would be an appealing lead compound, which suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-14-6-15-27-16-12-17-7-5-13-25-23(17)27)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-5,7-13,16,22H,6,14-15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRBYSOOAZOFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC5=C4N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide |
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